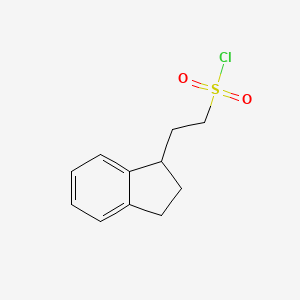

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

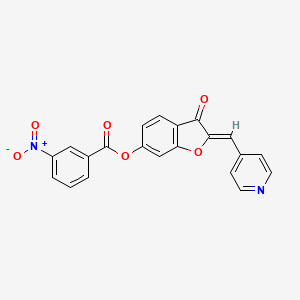

The compound “2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride” is a sulfonyl chloride derivative of a dihydroindenyl compound. Sulfonyl chlorides are functional groups that are often used in organic chemistry as a source of sulfonyl groups . Dihydroindenyl is a type of cyclic hydrocarbon that is a derivative of indene .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a 2,3-dihydro-1H-inden-1-yl group attached to an ethane, which is then attached to a sulfonyl chloride group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis

As a sulfonyl chloride derivative, this compound would likely undergo reactions typical of sulfonyl chlorides. This could include substitution reactions with nucleophiles, among others . The 2,3-dihydro-1H-inden-1-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonyl chlorides are typically colorless to yellow liquids that are reactive towards water . The presence of the 2,3-dihydro-1H-inden-1-yl group could potentially increase the compound’s hydrophobicity .Aplicaciones Científicas De Investigación

Synthesis of Functional Aromatic Multisulfonyl Chlorides

A study conducted by Percec et al. (2001) describes the synthesis of functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups via a sequence of reactions. This process also involves the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl-, or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides. The study highlights the preparation of various aromatic multisulfonyl chlorides as main starting building blocks for the synthesis of dendritic and other complex organic molecules, showcasing their significant role in advanced synthetic strategies (Percec et al., 2001).

New Versatile Protecting and Activating Group for Amine Synthesis

Sakamoto et al. (2006) developed 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. This compound demonstrated ease of sulfonation for primary and secondary amines with excellent yields, introducing a stable and removable protecting group for amine synthesis under both basic and reductive conditions. This work provides a novel methodology for the functionalization of amines, which could be beneficial for various synthetic applications (Sakamoto et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The utility of this compound would likely depend on its reactivity and the specific transformations it can undergo. It could potentially be used in the synthesis of other compounds, particularly those requiring a sulfonyl group . Further studies would be needed to explore its potential applications.

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCXYXESZIDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxybenzyl)-2-(6-ethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl)acetamide](/img/structure/B2924392.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)

![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)

![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2924406.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2924410.png)